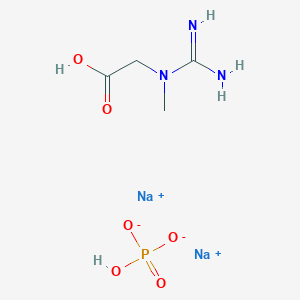

Creatine phosphate disodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H10N3Na2O6P |

|---|---|

Molecular Weight |

273.09 g/mol |

IUPAC Name |

disodium;2-[carbamimidoyl(methyl)amino]acetic acid;hydrogen phosphate |

InChI |

InChI=1S/C4H9N3O2.2Na.H3O4P/c1-7(4(5)6)2-3(8)9;;;1-5(2,3)4/h2H2,1H3,(H3,5,6)(H,8,9);;;(H3,1,2,3,4)/q;2*+1;/p-2 |

InChI Key |

ZPLDRGYLGJDMLF-UHFFFAOYSA-L |

Canonical SMILES |

CN(CC(=O)O)C(=N)N.OP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Historical Development of Phosphocreatine System Research

Early Discoveries of Phosphocreatine (B42189) and its Physiological Role

The initial identification of phosphocreatine, a pivotal molecule in cellular bioenergetics, occurred in 1927 through the independent work of two research groups. wikipedia.orgresearchgate.net Grace and Philip Eggleton at the University of Cambridge discovered a labile form of organic phosphate (B84403) in frog gastrocnemius muscle, which they termed "phosphagen". wikipedia.org Their findings indicated that this compound broke down during muscle contraction and was resynthesized during recovery. aub.edu.lb Concurrently, Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School isolated the same compound and correctly identified its chemical structure as creatine (B1669601) phosphate. wikipedia.orgresearchgate.net Their research demonstrated that phosphocreatine was hydrolyzed during muscle contraction and resynthesized during the recovery period. researchgate.net These parallel discoveries established that phosphocreatine serves as a rapidly mobilizable reserve of high-energy phosphates in skeletal muscle, playing a crucial role in the recycling of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. wikipedia.org

Evolution of Understanding the Creatine Kinase System Dynamics

Following the discovery of phosphocreatine, research focused on the enzymatic processes governing its function. In 1934, Karl Lohmann identified the enzyme responsible for the reversible transfer of a phosphate group between ATP and creatine, an enzyme now known as creatine kinase (CK). redalyc.orgresearchgate.netnobelprize.org This reaction is fundamental for maintaining energy homeostasis in cells with high and fluctuating energy demands, such as muscle and brain cells. researchgate.netnih.gov

The understanding of this system was significantly advanced with the "phosphocreatine shuttle" theory, formally proposed by Bessman in 1972. nih.gov This concept arose from the discovery of different creatine kinase isoforms with distinct subcellular locations. nih.govcoventry.ac.uk Mitochondrial creatine kinase (Mt-CK) is located in the mitochondrial intermembrane space, where it uses newly synthesized ATP from oxidative phosphorylation to generate phosphocreatine. nih.govwikipedia.org This phosphocreatine then diffuses through the cytosol to sites of high energy consumption, such as the myofibrils in muscle cells. nih.gov At these sites, cytosolic creatine kinase (for example, muscle-type MM-CK) catalyzes the transfer of the phosphate group from phosphocreatine back to adenosine diphosphate (B83284) (ADP) to rapidly regenerate ATP. portlandpress.com This elegant shuttle mechanism provides a spatial and temporal buffer of ATP concentration, efficiently linking ATP production with ATP consumption. wikipedia.orgnih.gov

Milestones in Research Methodologies for Investigating Creatine Phosphate

The study of phosphocreatine has been propelled by significant advancements in research methodologies. Early investigations in the 1920s and 1930s relied on classical biochemical techniques, such as wet chemistry methods, to isolate and measure phosphorus compounds in muscle tissue. researchgate.net A major breakthrough came with the introduction of the muscle biopsy technique, which allowed scientists to extract small samples of living muscle tissue for more detailed analysis of phosphocreatine's role in energy expenditure. tennessee.edufisiologiadelejercicio.com

A revolutionary, non-invasive window into muscle bioenergetics opened with the application of phosphorus-31 nuclear magnetic resonance spectroscopy (³¹P-NMR). tennessee.educambridge.org This technique allows for the continuous, real-time measurement of high-energy phosphates like phosphocreatine and ATP, as well as inorganic phosphate (Pi) and intracellular pH, directly within intact, living muscle during exercise and recovery. cambridge.orgnih.govnih.govawi.de The ability to observe these metabolic changes without altering the tissue provided unprecedented insights into the kinetics of the creatine kinase reaction and the metabolic control of mitochondrial function. cambridge.orgnih.gov More recent developments, such as the D3-creatine dilution method, have further refined the ability to estimate creatine pool size and, by extension, skeletal muscle mass. researchgate.net

| Year | Milestone | Key Contributor(s)/Method | Significance |

| 1927 | Discovery of "phosphagen" / phosphocreatine. wikipedia.orgcreatineforhealth.com | Grace & Philip Eggleton; Cyrus Fiske & Yellapragada Subbarow. wikipedia.org | Independently identified a key high-energy phosphate compound in muscle, linking it to contraction and recovery. wikipedia.orgresearchgate.net |

| 1934 | Identification of the creatine kinase (CK) enzyme. redalyc.orgresearchgate.net | Karl Lohmann. redalyc.orgresearchgate.netnobelprize.org | Discovered the enzyme that catalyzes the reversible phosphotransfer between creatine and ATP. redalyc.orgresearchgate.net |

| 1960s | Establishment of the needle biopsy technique. tennessee.edu | Jonas Bergström & Eric Hultman. fisiologiadelejercicio.com | Enabled direct analysis of metabolites like phosphocreatine in human skeletal muscle samples. tennessee.edufisiologiadelejercicio.com |

| 1972 | Formal proposition of the "PCr shuttle" theory. nih.gov | Bessman. nih.gov | Explained how different CK isoforms create an energy transport system between mitochondria and sites of ATP use. nih.gov |

| ~1981 | Application of ³¹P-NMR Spectroscopy. cambridge.org | Multiple research groups. cambridge.org | Allowed for the non-invasive, real-time measurement of phosphocreatine and other bioenergetic molecules in living muscle. tennessee.educambridge.orgawi.de |

Biochemical and Cellular Mechanisms of Creatine Phosphate Disodium

The Phosphagen System: Creatine (B1669601) Phosphate (B84403) as a Rapid Energy Buffer

The phosphagen system, also known as the ATP-CP system, represents the most immediate source of energy for cellular activities, especially during short bursts of intense exercise. ebugera.comcalstate.edubiostrap.com This system relies on the stored reserves of creatine phosphate to rapidly replenish ATP levels. ebugera.comcalstate.edu Creatine phosphate acts as a high-energy phosphate reservoir, effectively buffering the cellular ATP concentration. quora.comnih.gov During periods of rest or low energy demand, excess ATP is used to synthesize creatine phosphate, thereby storing energy. bioninja.com.au Conversely, when energy demand suddenly increases, this stored energy is quickly released to regenerate ATP. bioninja.com.au

Role in Adenosine (B11128) Triphosphate (ATP) Regeneration from Adenosine Diphosphate (B83284) (ADP)

The fundamental role of creatine phosphate within the phosphagen system is the rapid re-phosphorylation of adenosine diphosphate (ADP) to ATP. patsnap.comstudy.comudel.edusupps247.com.au During intense muscular contraction, ATP is hydrolyzed to ADP and inorganic phosphate (Pi) to release energy. quora.comudel.edu This leads to a decline in ATP levels and an accumulation of ADP. calstate.edu The phosphagen system counteracts this by facilitating the transfer of a high-energy phosphate group from creatine phosphate directly to ADP, a reaction that swiftly regenerates ATP. patsnap.comudel.edusupps247.com.aujinfiniti.com This immediate replenishment of ATP sustains cellular function during the initial seconds of high-intensity activity before other energy systems, such as glycolysis and oxidative phosphorylation, can fully activate. ebugera.comquora.com The reaction is reversible, allowing for the replenishment of creatine phosphate stores during periods of rest when ATP is abundant. nih.govwikipedia.org

The chemical reaction for this process is as follows:

Creatine Phosphate + ADP ↔ Creatine + ATP quora.com

High-Energy Phosphate Bond Characteristics and Transfer

Creatine phosphate is classified as a high-energy phosphate compound due to the nature of its phosphoryl group. escholarship.orgtaylorandfrancis.com The energy stored within this bond can be readily transferred to ADP to form ATP. taylorandfrancis.comdrinkharlo.com This efficient transfer is crucial for maintaining a stable supply of ATP for cellular processes. The localized buffering of these high-energy phosphates ensures that energy is available precisely where and when it is needed, particularly during periods of intense metabolic activity. drinkharlo.com

Enzymatic Catalysis: The Creatine Kinase (CK) System

The reversible transfer of the phosphate group between creatine and ATP is catalyzed by the enzyme creatine kinase (CK), also known as creatine phosphokinase (CPK). study.comnih.govwikipedia.orgphysio-pedia.comredalyc.org This enzyme is a central regulator of cellular energy homeostasis and is highly expressed in tissues with significant energy fluctuations. physio-pedia.comredalyc.orgnih.gov The CK system is integral to the phosphagen system, ensuring the rapid and efficient buffering and regeneration of ATP. wikipedia.org

Isoforms and Subcellular Compartmentation of Creatine Kinase

Creatine kinase exists in various isoforms, each with specific tissue distributions and subcellular localizations, which is critical for its function in energy channeling. nih.govtennessee.edu There are two main types of CK isoforms: cytosolic and mitochondrial. nih.govresearchgate.net

The cytosolic isoforms are dimers composed of two types of subunits: M (for muscle) and B (for brain). nih.govtennessee.edu This allows for the formation of three different isoenzymes:

CK-MM: Predominantly found in skeletal muscle. wikipedia.org

CK-MB: Found in cardiac muscle. wikipedia.orgnih.gov

CK-BB: Primarily expressed in the brain and smooth muscle. wikipedia.org

In addition to the cytosolic forms, there is a mitochondrial isoform (Mi-CK). tennessee.edunih.gov This isoform is located on the outer side of the inner mitochondrial membrane and is crucial for the phosphorylation of creatine using newly synthesized ATP from oxidative phosphorylation. nih.govtennessee.edu This strategic localization of CK isoforms at sites of energy production (mitochondria) and energy consumption (e.g., myofibrils, sarcoplasmic reticulum) forms the basis of the creatine phosphate shuttle. ahajournals.org

| Isoform | Primary Location | Subcellular Compartmentation |

| CK-MM | Skeletal Muscle | Cytosol, Myofibrils, Sarcoplasmic Reticulum |

| CK-MB | Cardiac Muscle | Cytosol |

| CK-BB | Brain, Smooth Muscle | Cytosol |

| Mi-CK | Various Tissues | Mitochondrial Intermembrane Space |

Kinetics of Creatine Kinase Reactions with Creatine Phosphate Substrate

The kinetics of the creatine kinase reaction are highly efficient, allowing for the rapid turnover of ATP. The reaction is reversible, and its direction is dictated by the relative concentrations of reactants and products. redalyc.org During exercise, when ADP levels rise, the reaction proceeds in the forward direction to produce ATP. bioninja.com.au During recovery, with high ATP levels from oxidative phosphorylation, the reverse reaction predominates to replenish creatine phosphate stores. bioninja.com.au Studies using two-dimensional nuclear magnetic resonance have determined a pseudo-first-order rate constant of 0.29 s⁻¹ for the transfer of a phosphate group from ATP to creatine. nih.gov The rate of the reverse reaction, which produces ATP, is approximately six times faster than the forward reaction. nih.gov

Intracellular Phosphoryl Transfer and Energy Shuttling Mechanisms

The subcellular compartmentation of creatine kinase isoforms gives rise to the "creatine phosphate shuttle" or "creatine phosphate circuit". nih.govresearchgate.netnih.govwikipedia.org This model proposes that creatine and creatine phosphate act as shuttle molecules, transporting high-energy phosphate from the mitochondria, where ATP is produced, to the cellular locations where it is consumed. tennessee.edunih.govwikipedia.orgresearchgate.netnih.govphysiology.org

Creatine Phosphate Shuttle between Mitochondria and Cytosolic ATPases

The creatine phosphate shuttle is a critical intracellular energy transport system that facilitates the movement of high-energy phosphate from the mitochondria, where it is produced, to the cytosolic sites of energy utilization, such as myofibrillar ATPases. wikipedia.org This shuttle is integral to the process of phosphocreatine (B42189) metabolism.

Within the mitochondria, the concentration of adenosine triphosphate (ATP) is high due to processes like glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, while creatine phosphate levels are low. wikipedia.org This environment favors the conversion of creatine to phosphocreatine, a reaction catalyzed by mitochondrial creatine kinase (miCK). nih.govnih.gov The resulting phosphocreatine is a high-energy molecule that diffuses from the mitochondria to the myofibrils. wikipedia.org

At the myofibrils, particularly during periods of high energy demand like muscle contraction, adenosine diphosphate (ADP) levels rise. This increase in ADP drives the reverse reaction, where phosphocreatine donates its phosphate group to ADP to resynthesize ATP. This reaction is catalyzed by cytosolic creatine kinase (CK). wikipedia.orgnih.gov The newly formed ATP is then available to be used by ATPases for muscle contraction. wikipedia.org The creatine that is released in this process then diffuses back to the mitochondria to be rephosphorylated, completing the shuttle. wikipedia.orgnih.gov

It is estimated that approximately 80% of the energy transfer from the mitochondrial matrix to the cytosol occurs through this miCK-dependent phosphate shuttling, with the remaining 20% occurring through the diffusion of adenine nucleotides. nih.gov

Diffusion Dynamics of Creatine and Creatine Phosphate within Cells

The efficiency of the creatine phosphate shuttle is heavily reliant on the diffusion of creatine and creatine phosphate between the mitochondria and the sites of ATP utilization. nih.gov Studies using phosphorus magnetic resonance spectroscopy have provided insights into the diffusion coefficients of these molecules in human muscle.

Research has shown that the diffusion of phosphocreatine is anisotropic, meaning it is not the same in all directions. Diffusion is significantly higher along the muscle fibers. physiology.orgresearchgate.net The diffusion of phosphocreatine is restricted to a pathlength of approximately 28 micrometers. physiology.orgresearchgate.net This distance is comparable to the radius of a myofiber. physiology.org

The expected diffusion distance of phosphocreatine during its half-life in the creatine kinase reaction is about 66 micrometers. physiology.orgresearchgate.net This distance is considerably greater than the average distances between mitochondria and myofibrils. physiology.orgresearchgate.net These findings suggest that the diffusion of phosphocreatine is not a limiting factor in the transport of high-energy phosphates in healthy, resting muscle cells. physiology.orgresearchgate.net

Nuclear magnetic resonance experiments have demonstrated that the mean diffusion distance of phosphocreatine and creatine (57 and 37µm, respectively) is significantly greater than that of ADP and ATP (1.8 and 22µm, respectively). scielo.br This indicates that ADP is the metabolite with the most limited potential for diffusion through the cytosol. scielo.br

| Metabolite | Diffusion Coefficient (D) | Mean Diffusion Distance | Reference |

|---|---|---|---|

| Phosphocreatine (PCr) | ~0.69 × 10−3 mm2/s (unbounded) | 57 µm | physiology.orgresearchgate.netscielo.br |

| Creatine (Cr) | Not explicitly stated in the provided text | 37 µm | scielo.br |

| ATP | Not explicitly stated in the provided text | 22 µm | scielo.br |

| ADP | Not explicitly stated in the provided text | 1.8 µm | scielo.br |

Regulation of Cellular Energetic Homeostasis by Creatine Phosphate

The creatine kinase/phosphocreatine (CK/PCr) system plays a fundamental role in maintaining cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, heart, and brain. nih.govconsensus.appnih.gov

Modulation of Adenine Nucleotide Pools (ATP/ADP Ratio)

A primary function of the creatine phosphate system is to act as a temporal energy buffer, ensuring the rapid regeneration of ATP from ADP. nih.govcoventry.ac.uk This buffering capacity is crucial for maintaining a high ATP/ADP ratio, which is vital for the thermodynamic efficiency of ATP hydrolysis. nih.gov

During periods of increased energy consumption, the breakdown of phosphocreatine provides a swift source of phosphate for ATP resynthesis, thereby preventing a significant drop in the ATP/ADP ratio. nih.govyoutube.com By maintaining low intracellular ADP concentrations, the CK/PCr system prevents the inactivation of ATPases and the loss of adenine nucleotides. tennessee.edu

In cultured astrocytes, the importance of creatine phosphate in preserving high ATP levels has been demonstrated. When ATP regeneration is impaired, the decline in creatine phosphate levels consistently precedes the drop in ATP content, highlighting its role as a readily available energy reserve. nih.govconsensus.app

Buffering of Intracellular Proton (H+) Levels

The creatine kinase reaction also contributes to the buffering of intracellular proton (H+) levels. tennessee.edu The reversible reaction catalyzed by creatine kinase involves the consumption or release of a proton:

PCr + ADP + H+ ↔ ATP + Cr

Interplay with Other Cellular Metabolic Pathways

The creatine phosphate system is intricately linked with other key metabolic pathways, namely glycolysis and oxidative phosphorylation, to ensure a continuous and regulated supply of ATP.

Relationship with Glycolysis and Oxidative Phosphorylation

During maximal, short-duration exercise, the degradation of creatine phosphate and glycogenolysis are the primary sources of ATP. researchgate.net The inorganic phosphate (Pi) released from the breakdown of phosphocreatine can stimulate key glycolytic enzymes, such as glycogen phosphorylase and phosphofructokinase, thereby upregulating glycolysis. nih.gov Conversely, phosphocreatine has been shown to inhibit phosphofructokinase and pyruvate kinase activity. nih.gov

The creatine phosphate shuttle provides a direct link between oxidative phosphorylation in the mitochondria and cytosolic ATP utilization. wikipedia.org The ADP generated from the cytosolic creatine kinase reaction diffuses back to the mitochondria, where it stimulates oxidative phosphorylation to produce more ATP. wikipedia.org This coupling ensures that ATP production is tightly matched to the energy demands of the cell.

In situations of high energy demand where creatine levels in the mitochondrial intermembrane space are insufficient, ATP produced by oxidative phosphorylation can be directly transported to the cytosol, bypassing the creatine phosphate shuttle. researchgate.net This highlights the flexibility and integration of these energy-producing pathways. The maximal rate of ATP synthesis by the creatine kinase reaction in cardiac muscle is significantly higher than that of oxidative phosphorylation, emphasizing its role as a rapid energy buffer. nih.gov

| Metabolic Pathway | Interaction with Creatine Phosphate System | Key Regulatory Points | Reference |

|---|---|---|---|

| Glycolysis | - Pi from PCr breakdown stimulates glycolysis.

| - Glycogen phosphorylase

| nih.gov |

| Oxidative Phosphorylation | - PCr shuttle links mitochondrial ATP production with cytosolic utilization.

| - ADP availability in mitochondria | wikipedia.org |

Influence on Enzyme Activities within Energy Metabolism (e.g., Phosphofructokinase, Pyruvate Kinase)

Creatine phosphate disodium exerts a regulatory influence on key enzymes within the glycolytic pathway, thereby modulating carbohydrate metabolism in response to cellular energy status. The CK system is intricately linked with glycolysis, with creatine kinase being specifically associated with enzymes involved in ATP generation or regulation nih.govscientists.uz.

Phosphofructokinase (PFK): PFK is a primary regulatory enzyme of glycolysis. Its activity is allosterically inhibited by high concentrations of ATP. The regeneration of ATP from ADP by the creatine kinase reaction, using phosphocreatine, helps maintain a high ATP/ADP ratio nih.gov. This high ATP level acts as a negative feedback signal, reducing the activity of PFK nih.govscientists.uz. This mechanism prevents the excessive depletion of glycogen stores when the energy demand can be met by the phosphocreatine shuttle scientists.uz.

Pyruvate Kinase (PK): Research indicates that creatine phosphate can directly inhibit muscle pyruvate kinase nih.govworthington-biochem.com. Pyruvate kinase is another key glycolytic enzyme that catalyzes the final, irreversible step of glycolysis, transferring a phosphate group from phosphoenolpyruvate to ADP, thereby generating ATP. The inhibition of pyruvate kinase by creatine phosphate suggests a coordinated regulation where, under conditions of high phosphocreatine availability (indicating a high energy state), the glycolytic flux is attenuated nih.gov.

| Enzyme | Influence of Creatine Phosphate System | Mechanism of Action |

|---|---|---|

| Phosphofructokinase (PFK) | Inhibition | Indirectly, through the maintenance of high ATP concentrations via the creatine kinase reaction, which allosterically inhibits PFK. nih.govscientists.uz |

| Pyruvate Kinase (PK) | Inhibition | Direct inhibition by creatine phosphate. nih.govworthington-biochem.com |

Involvement in Cellular Signaling Pathways

Beyond its direct role in energy buffering, this compound is involved in modulating complex cellular signaling networks that govern metabolism, cell survival, and stress responses.

Interaction with AMP-Activated Protein Kinase (AMPK) Signaling

One perspective suggests an indirect relationship. AMPK is activated by an increase in the cellular AMP/ATP ratio, a signal of energy stress. Because the creatine kinase system rapidly re-phosphorylates ADP to ATP, it effectively buffers the ATP concentration and prevents a significant rise in AMP levels during the initial phases of muscle contraction nih.govphysiology.org. This buffering action may indirectly prevent or delay the activation of AMPK nih.govphysiology.org.

Conversely, other studies propose a more direct regulatory link. Evidence suggests that AMPK can directly phosphorylate and inhibit creatine kinase, providing a mechanism to downregulate this high-energy phosphate shuttle under certain metabolic conditions embopress.org. Furthermore, it has been reported that phosphocreatine itself, along with creatine and pH, can allosterically regulate AMPK activity embopress.org. In kidney epithelial cells, AMPK activation has been shown to inhibit the creatine transporter (CRT), thereby reducing creatine uptake into the cell nih.govmdpi.com. This tissue-specific regulation may serve to reduce energy expenditure on unnecessary creatine reabsorption during metabolic stress nih.gov.

Roles in Nrf2/HO-1 and Akt/TAK1 Pathways

Creatine and its phosphorylated form are implicated in cytoprotective signaling pathways, including those mediated by Nrf2 and Akt.

Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Studies have shown that creatine supplementation can protect against oxidative stress by increasing the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1) nih.gov. The activation of the Nrf2/HO-1 pathway is a key component of the cellular antioxidant defense mechanism, and its modulation by creatine contributes to its protective effects against oxidative damage nih.govnih.gov.

Akt/TAK1 Pathways: The Akt (also known as Protein Kinase B or PKB) signaling pathway is central to regulating cell growth, proliferation, and survival. Creatine has been shown to activate the Akt/mTOR pathway, which is a crucial regulator of muscle protein synthesis and hypertrophy nih.govresearchgate.netsportsmedoa.com. By increasing the phosphorylation state of Akt and its downstream targets like p70S6K, creatine promotes the signaling cascade that leads to increased protein synthesis, myoblast differentiation, and muscle cell growth nih.govresearchgate.net. The available research primarily focuses on the PI3K/Akt pathway in response to creatine.

Influence on Apoptosis and Oxidative Stress at the cellular level

This compound demonstrates significant protective effects against cellular damage by mitigating both apoptosis and oxidative stress.

Apoptosis: Apoptosis, or programmed cell death, can be triggered by various cellular stressors. Creatine phosphate has been shown to exert anti-apoptotic effects. For instance, in a model of doxorubicin-induced cardiotoxicity, this compound salt protected cardiomyocytes by decreasing apoptosis nih.gov. This protective mechanism was associated with the alleviation of endoplasmic reticulum stress nih.gov.

Oxidative Stress: Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. Creatine possesses both direct and indirect antioxidant properties nih.gov. It can directly scavenge ROS and protect crucial cellular components, such as mitochondrial DNA, from oxidative damage nih.gov. Indirectly, as mentioned, it enhances the Nrf2/HO-1 antioxidant defense pathway nih.gov. Studies have demonstrated that creatine supplementation can reduce markers of oxidative DNA damage and lipid peroxidation following intense exercise researchgate.netpaulogentil.com.

| Cellular Process | Effect of Creatine Phosphate | Key Research Findings |

|---|---|---|

| Apoptosis | Inhibition | Decreased doxorubicin-induced apoptosis in cardiomyocytes by relieving endoplasmic reticulum stress. nih.gov |

| Oxidative Stress | Reduction | Exhibits direct antioxidant activity and indirectly upregulates the Nrf2/HO-1 pathway, reducing ROS and protecting against oxidative DNA damage and lipid peroxidation. nih.govnih.govpaulogentil.com |

Biosynthesis, Cellular Transport, and Degradation of Creatine and Creatine Phosphate

Endogenous Biosynthetic Pathways of Creatine (B1669601)

The de novo synthesis of creatine is a two-step enzymatic process that primarily occurs in the kidneys and liver, utilizing three key amino acids: arginine, glycine, and methionine. researchgate.netreactome.org This pathway is responsible for producing approximately half of the daily creatine requirement, with the remainder typically obtained from dietary sources. researchgate.net

The initial and rate-limiting step in creatine biosynthesis is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT). wikipedia.orgebi.ac.uk This reaction predominantly takes place in the kidneys. researchgate.netwikipedia.org AGAT facilitates the transfer of an amidino group from L-arginine to glycine. wikipedia.org The products of this reaction are guanidinoacetate (GAA), the immediate precursor to creatine, and L-ornithine. wikipedia.orgresearchgate.net The reaction mechanism follows a ping-pong kinetic model, involving the formation of a covalent enzyme intermediate. wikipedia.orgnih.gov Specifically, the amidino group is transferred to a cysteine residue (Cys407) in the active site of AGAT before being transferred to glycine. wikipedia.orgebi.ac.uk

The second and final step of creatine synthesis involves the methylation of guanidinoacetate, a reaction catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT). researchgate.netmedlineplus.gov This process occurs mainly in the liver, where GAMT is abundantly expressed. researchgate.netmedlineplus.gov GAMT transfers a methyl group from the donor molecule, S-adenosyl-L-methionine (AdoMet), to GAA, resulting in the formation of creatine and S-adenosyl-L-homocysteine (AdoHcy). researchgate.netpnas.org The catalytic mechanism is proposed to be a concerted process where the proton abstraction from GAA and the methyl transfer from AdoMet occur simultaneously. pnas.org Once synthesized, creatine is released into the bloodstream for transport to various tissues. wikipedia.orgphysiology.org

| Step | Enzyme | Location | Substrates | Products |

| 1 | Arginine:Glycine Amidinotransferase (AGAT) | Kidneys | L-arginine, Glycine | Guanidinoacetate (GAA), L-ornithine |

| 2 | Guanidinoacetate N-Methyltransferase (GAMT) | Liver | Guanidinoacetate (GAA), S-adenosyl-L-methionine (AdoMet) | Creatine, S-adenosyl-L-homocysteine (AdoHcy) |

Cellular Uptake Mechanisms of Creatine

Since most tissues with high energy requirements, like skeletal muscle, have limited or no capacity for creatine synthesis, they rely on uptake from the circulation. researchgate.netpnas.org This uptake is mediated by a specialized transport system that allows creatine to enter the cells against a significant concentration gradient. researchgate.netnih.gov

The cellular uptake of creatine is primarily accomplished by a specific, high-affinity transporter protein known as the creatine transporter (CRT), also identified as SLC6A8. wikipedia.orgresearchgate.netnih.gov This transporter is a member of the solute carrier family 6 of Na+ and Cl--dependent neurotransmitter transporters. researchgate.netsemanticscholar.orgnih.gov The CRT is crucial for transporting creatine across the plasma membrane into target cells, such as myocytes and neurons. researchgate.net The transporter exhibits high specificity for creatine, although it can also transport structurally similar compounds like guanidinopropionic acid and cyclocreatine, but not more distant analogues such as GABA, choline, or glycine. nih.gov The expression and activity of CRT can be regulated by extracellular creatine levels, with high concentrations leading to a down-regulation of transport activity. pnas.org

The function of the creatine transporter is critically dependent on the electrochemical gradients of sodium (Na+) and chloride (Cl−) ions across the cell membrane. researchgate.netnih.gov The transport of one molecule of creatine into the cell is coupled with the co-transport of two sodium ions and one chloride ion. nih.govnih.govgatsport.com This symport mechanism utilizes the energy stored in the sodium gradient, which is maintained by the Na+/K+-ATPase pump, to drive creatine into the cell against its concentration gradient. nih.govnih.gov Consequently, the availability of sodium is a crucial factor for efficient creatine uptake, and without adequate sodium, the transport system is severely compromised. gatsport.com

| Transporter | Gene | Mechanism | Ion Dependency | Stoichiometry |

| Creatine Transporter (CRT) | SLC6A8 | Symport | Sodium (Na+), Chloride (Cl−) | 2 Na+ : 1 Cl− : 1 Creatine |

Metabolic Fate and Non-Enzymatic Degradation

Once inside the cell, creatine becomes a key player in the cellular energy buffering system. It is reversibly phosphorylated to form phosphocreatine (B42189) (PCr), a reaction catalyzed by creatine kinase (CK). mdpi.comwikipedia.org This phosphocreatine/creatine kinase system serves as a rapidly available reserve of high-energy phosphate (B84403) to regenerate adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) during periods of high energy expenditure. nih.govwikipedia.orgnih.gov

However, both creatine and phosphocreatine are subject to a constant, non-enzymatic degradation process. researchgate.netresearchgate.net Through an irreversible, spontaneous intramolecular cyclization, they are converted to creatinine. mdpi.comnih.gov This conversion involves the loss of a water molecule. researchgate.net The rate of this degradation is relatively constant, with approximately 1.7% to 2% of the total creatine and phosphocreatine pool being converted to creatinine each day. mdpi.comresearchgate.net Phosphocreatine is kinetically more favorable to cyclize into creatinine than creatine itself. youtube.com The resulting creatinine is a metabolic waste product that diffuses out of the cells into the bloodstream, is filtered by the kidneys, and subsequently excreted in the urine. nih.govyoutube.com This continuous loss necessitates the constant replenishment of the body's creatine stores through either endogenous synthesis or dietary intake. nih.govresearchgate.net

| Compound | Precursor(s) | Process | Key Features | End Product |

| Phosphocreatine (PCr) | Creatine, ATP | Reversible Phosphorylation (catalyzed by Creatine Kinase) | High-energy phosphate reservoir for ATP regeneration | Creatine, ADP |

| Creatinine | Creatine, Phosphocreatine | Non-enzymatic, spontaneous cyclization | Irreversible; constant daily rate (approx. 1.7-2% of total pool) | Excreted in urine |

Formation of Creatinine from Creatine and Creatine Phosphate

The degradation of creatine and creatine phosphate into creatinine is a spontaneous, non-enzymatic process. nih.govnih.govtennessee.edu This conversion is an irreversible intramolecular cyclization reaction where the creatine or creatine phosphate molecule essentially folds onto itself to form the cyclic amide, creatinine. wikilectures.eu This process represents the primary route of creatine metabolism and loss from the body. tennessee.edu

Both creatine and its phosphorylated form, creatine phosphate, are subject to this spontaneous conversion to creatinine. gpnotebook.comyoutube.com However, the rate of cyclization is not identical for both molecules; it is more kinetically favorable for creatine phosphate to be converted into creatinine compared to unphosphorylated creatine. youtube.com The daily turnover rate of the total creatine pool (creatine and creatine phosphate) into creatinine is relatively constant, estimated to be around 1.6% to 1.7% per day. nih.govtennessee.edu

Once formed within the muscle cells, creatinine is considered a waste product as it cannot be re-phosphorylated or utilized for energy. wikilectures.euyoutube.com It diffuses out of the cells into the bloodstream, from where it is transported to the kidneys. nih.govyoutube.com The kidneys efficiently filter creatinine from the blood, and it is subsequently excreted in the urine. nih.govgpnotebook.com The amount of creatinine excreted daily is generally proportional to the body's total creatine phosphate stores and, by extension, muscle mass. gpnotebook.com

| Precursor Molecule | Conversion Process | Product | Biological Significance |

| Creatine | Spontaneous, non-enzymatic intramolecular cyclization wikilectures.eunih.gov | Creatinine | Waste product of creatine metabolism wikilectures.eu |

| Creatine Phosphate | Spontaneous, non-enzymatic intramolecular cyclization (kinetically more favorable than from creatine) youtube.com | Creatinine | Excreted by the kidneys via urine nih.gov |

Factors Influencing Creatinine Formation (Temperature, pH)

The non-enzymatic conversion of creatine and creatine phosphate to creatinine is significantly influenced by environmental conditions, particularly temperature and pH. nih.govnih.govresearchgate.net

Temperature: The rate of creatinine formation is directly related to temperature. An increase in temperature accelerates the speed of the cyclization reaction. nih.govresearchgate.net Conversely, lower temperatures slow down the conversion rate, which is a key consideration for the storage and handling of urine samples for clinical analysis. marshall.edu

pH: The pH of the solution is a critical determinant of both the rate of conversion and the equilibrium between creatine and creatinine. nih.govresearchgate.net The formation of creatinine from creatine is favored in acidic conditions (lower pH). nih.govresearchgate.net Studies have shown that the maximal rate for the conversion of creatine to creatinine occurs at a pH of approximately 3.7. nih.govmedilexinc.com As the pH increases and becomes more alkaline, the rate of creatinine formation decreases. marshall.edumedilexinc.com

The equilibrium between the forward reaction (creatine to creatinine) and the reverse reaction (creatinine to creatine) is also pH-dependent. At very low pH values, the equilibrium is shifted towards creatinine. nih.govmedilexinc.com The reverse conversion of creatinine back to creatine is favored at a pH of around 5.0. nih.govmedilexinc.com At a pH above 6.0, the reaction reaches an equilibrium with approximately equimolar concentrations of both creatine and creatinine. nih.govmedilexinc.com

| Factor | Effect on Creatinine Formation | Specific Findings |

| Temperature | The rate of conversion increases as temperature rises. nih.govresearchgate.net | Higher temperatures accelerate the spontaneous, non-enzymatic cyclization. researchgate.net |

| pH | The rate and equilibrium of the reaction are highly pH-dependent. nih.govnih.gov | The conversion to creatinine is favored in acidic conditions (low pH). nih.govresearchgate.net |

| The maximal rate of creatine-to-creatinine conversion occurs at approximately pH 3.7. nih.govmedilexinc.com | ||

| The reverse reaction (creatinine-to-creatine) is favored at approximately pH 5.0. nih.govmedilexinc.com | ||

| At pH > 6.0, the reaction approaches an equilibrium with roughly equal amounts of creatine and creatinine. nih.govmedilexinc.com |

In Vitro and Computational Research Methodologies for Creatine Phosphate Disodium Studies

Analytical Techniques for Quantification in Biological Research

The accurate quantification of creatine (B1669601) phosphate (B84403) disodium and its related metabolites in biological samples is fundamental to understanding its role in cellular bioenergetics. A variety of sophisticated analytical techniques have been developed and refined for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and application.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the simultaneous determination and quantification of creatine phosphate sodium and its related substances, such as creatine and creatinine, in various samples, including pharmaceutical formulations and biological matrices. nih.govresearchgate.net This method is valued for its precision, accuracy, and the ability to separate structurally similar compounds.

Several reversed-phase HPLC methods have been developed. researchgate.net A common approach involves using a C18 column with a mobile phase tailored to achieve optimal separation. researchgate.net For instance, one validated method utilizes a mobile phase containing 0.2% (w/v) tetrabutylammonium hydroxide (TAH) and 0.2% (w/v) monopotassium phosphate, which allows for the effective separation of creatine phosphate from its impurities. researchgate.net The detection is typically carried out using a UV detector, often set at a wavelength around 200-210 nm. sielc.comsielc.com

The robustness of an HPLC method is determined by assessing its performance under deliberate small variations in parameters such as mobile phase composition, pH, column temperature, and flow rate. nih.gov Linearity is established by analyzing a series of standard solutions at different concentrations, demonstrating a direct proportional relationship between concentration and detector response. nih.govresearchgate.net

Below is a table summarizing typical parameters and performance characteristics of a stability-indicating HPLC method for creatine phosphate sodium and its related substances.

| Parameter | Specification | Finding |

| Chromatography | Agilent 1260 Liquid Chromatograph with DAD | - |

| Column | Elite BDS-C18 (250 mm×4.6 mm, 5 μm) | - |

| Mobile Phase | 0.2% (w/v) TAH and 0.2% (w/v) KH2PO4 (pH 9.0) | - |

| Flow Rate | 1.0 mL min-1 | - |

| Detection Wavelength | 210 nm | - |

| Linearity Range (CPS) | 80-120 µg mL-1 | Correlation coefficient (r²) > 0.999 |

| Linearity Range (Impurities) | LOQ - 6 µg mL-1 | Correlation coefficient (r²) > 0.999 |

This interactive table is based on data reported in studies developing stability-indicating HPLC methods. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying creatine phosphate disodium in both solutions (in vitro) and intact biological tissues (ex vivo). nih.govcolostate.edu It allows for the identification and quantification of phosphorylated metabolites, providing insights into cellular energy status and enzyme kinetics. colostate.edu

Phosphorus-31 NMR (³¹P-NMR) is particularly well-suited for bioenergetic studies as it directly detects phosphorus-containing compounds like creatine phosphate, adenosine (B11128) triphosphate (ATP), and inorganic phosphate (Pi). colostate.edu In a typical ³¹P-NMR spectrum of muscle tissue, distinct peaks corresponding to the γ, α, and β phosphates of ATP, the single phosphate of creatine phosphate, and intracellular Pi can be resolved. colostate.edu This allows for the direct measurement of their relative concentrations. colostate.edu

Proton NMR (¹H-NMR) offers higher sensitivity and can also be used to distinguish creatine phosphate from creatine. nih.gov In high-resolution magic angle spinning (HR-MAS) ¹H-NMR spectra of skeletal muscle, the methylene protons of creatine and phosphocreatine (B42189) exhibit distinct chemical shifts, allowing for their separate visualization and quantification. nih.gov The phosphocreatine resonance typically appears as a sharp singlet, suggesting it is a relatively mobile metabolite in the cytosol. nih.gov

The chemical shifts are a key parameter in NMR, indicating the chemical environment of the nucleus. The table below shows representative proton chemical shifts for creatine phosphate.

| Compound | Group | ¹H Chemical Shift (ppm) |

| Creatine Phosphate | N-CH₃ | ~3.0 |

| Creatine Phosphate | N-CH₂-COOH | ~3.8 |

Note: Chemical shifts can vary slightly depending on the solvent, pH, and magnetic field strength.

Colorimetric and enzymatic assays provide a sensitive and often high-throughput method for quantifying creatine phosphate and related metabolites like creatine and creatinine. assaygenie.comsigmaaldrich.com These assays are typically based on a series of coupled enzymatic reactions that culminate in the production of a colored or fluorescent product, which can be measured using a spectrophotometer or fluorometer. sigmaaldrich.com

For the measurement of creatine, a common assay involves a sequence of enzymatic reactions. sigmaaldrich.com The process leads to the formation of a product whose absorbance (commonly at 570 nm) or fluorescence (Ex/Em = 530/590 nm) is directly proportional to the creatine concentration in the sample. sigmaaldrich.com These assay kits are suitable for various biological samples, including serum, plasma, and urine. sigmaaldrich.com

The determination of creatinine, a breakdown product of creatine and creatine phosphate, can be achieved through methods like the Jaffe reaction, where creatinine reacts with alkaline picrate to form a colored complex. More specific enzymatic assays for creatinine have also been developed to avoid interference from other substances. diazyme.com These enzymatic assays often involve creatininase, creatinase, and sarcosine oxidase, which produce hydrogen peroxide that is then measured in a peroxidase-coupled reaction to yield a colored dye. diazyme.com

The performance of a typical commercial colorimetric assay for creatine is summarized below.

| Parameter | Colorimetric Assay | Fluorometric Assay |

| Detection Method | Absorbance (570 nm) | Fluorescence (Ex/Em = 530/590 nm) |

| Linear Detection Range | 4 to 1000 µM | 0.5 to 50 µM |

| Sample Type | Serum, plasma, urine, saliva | Serum, plasma, urine, saliva |

| Procedure Time | ~30 minutes | ~30 minutes |

This interactive table presents data characteristic of commercially available creatine assay kits. assaygenie.comsigmaaldrich.com

Cellular and Tissue Culture Models for Bioenergetic Investigations

This compound can serve as a high-energy phosphate source in cell culture media, helping to maintain intracellular ATP levels. selleckchem.comselleckchem.com The composition of cell culture media is critical for providing the essential nutrients, vitamins, and energy substrates required for cells to thrive. scholarsresearchlibrary.com Glucose is a primary energy source, but supplementing media with an alternative high-energy compound like creatine phosphate can be beneficial, particularly for cells with high or fluctuating energy demands, such as muscle cells or neurons. selleckchem.comscholarsresearchlibrary.com

By providing a readily available pool of high-energy phosphate, creatine phosphate helps to buffer the cellular ATP/ADP ratio. This is crucial for maintaining cellular functions, reducing metabolic stress, and ultimately enhancing cell viability and growth in culture. scholarsresearchlibrary.com

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model for studying intestinal absorption and transport of various compounds, including creatine. nih.govresearchgate.netfrontiersin.org When cultured on semi-permeable membranes, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, mimicking the barrier properties of the intestinal epithelium. frontiersin.orgweebly.com

Studies using Caco-2 monolayers have been instrumental in investigating the mechanisms of creatine transport. nih.gov Research has shown that the transport of creatine across the apical (intestinal lumen side) to the basolateral (blood side) membrane is limited, suggesting that passive diffusion is not the primary mechanism of absorption. nih.govresearchgate.net This limited transport supports the hypothesis that an active transport process is involved in intestinal creatine uptake. researchgate.net Interestingly, permeability in the opposite direction (basolateral to apical) has been observed to be substantially greater. nih.gov

These models allow researchers to quantify the apparent permeability coefficient (Papp) of compounds, providing a key metric for predicting in vivo absorption.

| Transport Direction | Permeability of ¹⁴C-Creatine (% of initial amount) | Time Period |

| Apical to Basolateral | 0.2 - 3% | 90 minutes |

| Basolateral to Apical | Substantially Greater | 90 minutes |

This interactive table summarizes findings from creatine transport studies using Caco-2 cell monolayers. nih.gov

Studies Using Isolated Mitochondria and Permeabilized Cells

The study of this compound at the subcellular level frequently employs two key in vitro models: isolated mitochondria and permeabilized cells. These methodologies allow researchers to investigate the compound's role in mitochondrial bioenergetics under controlled conditions, largely uncoupled from other cytosolic processes.

Permeabilized cells, often treated with detergents like saponin or digitonin, offer a significant advantage by preserving the structural integrity and cytoarchitecture of the cell. This keeps mitochondria in their natural arrangement, maintaining crucial interactions with other organelles and the cytoskeleton. This in situ approach is considered more physiologically relevant for studying the regulation of mitochondrial respiration and the functional coupling of mitochondrial creatine kinase (mtCK) to ATP production. In studies using permeabilized muscle fibers, researchers can assess mitochondrial respiratory control by adding various substrates. For instance, adding creatine to the experimental medium stimulates mtCK, which locally regenerates ADP within the mitochondrial intermembrane space, thereby driving oxidative phosphorylation. The difference in respiration rates in the presence and absence of creatine is used to quantify the functional activity of the mtCK system and its role in the phosphocreatine shuttle.

In contrast, studies with isolated mitochondria involve mechanically and enzymatically separating mitochondria from the rest of the cell. While this method allows for precise control over the experimental environment and the direct measurement of mitochondrial functions like membrane potential and oxygen consumption, it severs the natural structural and functional connections mitochondria have within the cell. Research comparing these two models has shown that preserving the intracellular organization in permeabilized cells is crucial for understanding the system-level properties of energy transfer. For example, some studies on human muscle have used permeabilized fibers to model in vivo exercising conditions by setting specific creatine-to-phosphocreatine ratios, revealing complex adaptations in mitochondrial sensitivity to ADP that would not be apparent in isolated mitochondria preparations nih.gov.

The table below summarizes key comparative aspects of these two methodologies.

| Feature | Isolated Mitochondria | Permeabilized Cells |

| Cellular Integrity | Lost; mitochondria are removed from their native environment. | Largely preserved; plasma membrane is selectively permeabilized. |

| Mitochondrial Position | Randomized in suspension. | Maintained in their original intracellular locations. |

| Organelle Interactions | Severed; interactions with ER, cytoskeleton, etc., are lost. | Maintained, allowing for the study of integrated cellular bioenergetics. |

| Physiological Relevance | Lower; lacks the context of the cellular environment. | Higher; provides a more accurate in situ model of mitochondrial function. |

| Experimental Control | High; direct access to mitochondria for substrate manipulation. | High; substrates can be directly introduced to the cytosol. |

Investigations in Specific Cellular Models (e.g., PC-12 cells, H9c2 cells)

To understand the effects of this compound in specific physiological contexts, researchers utilize various established cell lines. Among the most common are H9c2 cells, a lineage derived from embryonic rat heart tissue, and PC-12 cells, which originate from a pheochromocytoma of the rat adrenal medulla and exhibit neuronal characteristics.

H9c2 Cells: As a cardiomyocyte model, H9c2 cells are invaluable for cardiac bioenergetics research because they express key muscle-specific proteins, including creatine phosphokinase ebiohippo.com. Studies on H9c2 cells have explored the protective effects of creatine phosphate under conditions mimicking cardiac stress. For example, research has demonstrated that treatment with creatine can enhance the viability of H9c2 cardiomyocytes subjected to ischemic conditions researchgate.net. These cells provide a stable and reproducible system to investigate how creatine phosphate contributes to energy homeostasis and cell survival in the heart muscle during periods of high energy demand or metabolic stress.

PC-12 Cells: The PC-12 cell line is a widely used model for studying neuronal function and neuroprotection. Research using these cells has shown that phosphocreatine can exert protective effects against apoptosis and oxidative stress researchgate.net. In one study, pretreatment with phosphocreatine significantly reduced cell apoptosis in PC-12 cells exposed to neurotoxic agents. The protective mechanism was linked to a reduction in intracellular reactive oxygen species (ROS) and levels of the lipid peroxidation marker malondialdehyde (MDA) researchgate.net. Furthermore, studies on PC-12 cells have provided insights into the compartmentalization of energy metabolism, noting that under certain apoptotic conditions, creatine phosphate can accumulate in the mitochondrial intermembrane space nih.gov. This highlights the role of the phosphocreatine system in maintaining neuronal energy status and protecting against neurodegenerative processes.

The following table details select findings from studies using these cell lines.

| Cell Line | Model System | Key Research Findings Related to Creatine Phosphate |

| H9c2 | Cardiomyocyte | - Expresses muscle-specific proteins like creatine phosphokinase ebiohippo.com.- Creatine treatment improves cell viability under ischemic conditions researchgate.net. |

| PC-12 | Neuronal | - Phosphocreatine protects against apoptosis by reducing ROS and MDA levels researchgate.net.- The phosphocreatine system is integral to neuronal energy buffering and homeostasis nih.gov. |

Computational Modeling and Bioenergetic Simulations

Computational modeling has become an indispensable tool for integrating experimental data and exploring the complex dynamics of the creatine kinase system, which are often difficult to observe directly. These models range from spatial simulations of metabolite diffusion to kinetic analyses of enzymatic reactions.

Finite Element Modeling of Intracellular Metabolite Distribution

Finite element (FE) modeling is a powerful computational technique used to simulate physical and biological phenomena in complex geometries. In the context of cellular bioenergetics, 2D and 3D FE models of cells like cardiomyocytes are used to investigate how the spatial organization of mitochondria affects the distribution of key metabolites, including creatine phosphate, ATP, and ADP plos.org.

These models incorporate realistic, high-resolution data on the intracellular arrangement of mitochondria and myofibrils. By simulating reaction-diffusion kinetics, researchers can predict the formation of microgradients in metabolite concentrations across the cell plos.org. For instance, FE models have shown that heterogeneous mitochondrial distribution can lead to significant gradients in phosphocreatine and ATP, particularly under high workloads or hypoxic conditions. These simulations suggest that the phosphocreatine shuttle alone may be insufficient to maintain uniform energy status across the cell during stress, highlighting the importance of cellular architecture in energy homeostasis plos.org.

Simulation of Creatine Kinase System Kinetics and Energy Transfer

Mathematical models are used to simulate the kinetics of the creatine kinase (CK) reaction and analyze its dual roles in energy transfer (the "phosphocreatine shuttle" hypothesis) and temporal energy buffering plos.org. These models incorporate parameters for enzyme kinetics and membrane permeability derived from experimental data on isolated enzymes and mitochondria plos.orgebi.ac.uk.

One significant finding from these simulations, particularly those using a "sloppy modeling" approach that accounts for parameter uncertainty, challenges the traditional view of the phosphocreatine shuttle. These models predict that only a small fraction (around 15%) of total energy transfer from mitochondria to the cytosol is carried by phosphocreatine plos.orgebi.ac.uk. Instead, the simulations strongly indicate that the primary function of the CK system is to act as a high-capacity, large-bandwidth temporal energy buffer. This buffering action maintains cellular ATP homeostasis and dampens large oscillations in cytosolic ADP and mitochondrial ATP synthesis rates during rapid changes in energy demand, such as those occurring during a cardiac cycle plos.orgebi.ac.uk.

Predictive Models of Cellular Allostasis

The concept of allostasis, or stability through change, provides a framework for understanding how systems predict and prepare for future needs. This contrasts with homeostasis, which relies on correcting errors after they occur. The creatine kinase/phosphocreatine system is increasingly viewed through the lens of cellular allostasis lindenwood.edumdpi.com.

Predictive models frame the CK/PCr system as a crucial mechanism for predictive energy regulation. By maintaining a large, readily available pool of high-energy phosphates in the form of creatine phosphate, the cell can immediately regenerate ATP at sites of high consumption without waiting for feedback signals of energy depletion (e.g., rising ADP levels) to stimulate mitochondrial ATP production researchgate.netfigshare.com. This buffering capacity allows the cell to anticipate and meet sudden, large energy demands, providing a distinct physiological advantage lindenwood.edu. In this view, the CK/PCr system acts as a dynamic biosensor that is essential for cellular processes requiring rapid and local energy support, such as muscle contraction, ion pumping, and cell signaling lindenwood.edumdpi.com. This predictive capability is a hallmark of an efficient allostatic regulatory strategy at the cellular level.

Comparative and Evolutionary Biochemistry of Phosphagen Systems

Phylogenetic Distribution of Phosphagen Kinases and Compounds

Phosphagen systems, which utilize high-energy phosphate (B84403) compounds to buffer adenosine (B11128) triphosphate (ATP) levels, are a hallmark of animal evolution. wikipedia.org These systems consist of a phosphagen and a corresponding phosphagen kinase, the enzyme that catalyzes the reversible transfer of a phosphate group between the phosphagen and ADP. nih.gov The distribution of these systems is not uniform across the animal kingdom, revealing distinct evolutionary lineages. nih.gov

Eight different phosphagens and their associated kinases have been identified, each with a specific phylogenetic distribution. nih.gov The most widespread is the arginine kinase (AK) system, which utilizes phosphoarginine and is found in the majority of invertebrates. researchgate.netmdpi.com In contrast, the creatine (B1669601) kinase (CK) system, which uses creatine phosphate, is the primary phosphagen system in vertebrates. researchgate.netresearchgate.net However, the CK system is not exclusive to vertebrates and has also been identified in some lower chordates and invertebrates. nih.govproquest.com

Other phosphagen systems have a more restricted distribution. For instance, glycocyamine (B1671910) kinase is found in certain annelids, while lombricine (B1675040) kinase is characteristic of earthworms. mdpi.com The presence of different phosphagen systems in various animal groups suggests an early divergence and specialization of these energy-buffering mechanisms during metazoan evolution. proquest.com

The evolutionary history of phosphagen kinases indicates that arginine kinase and creatine kinase likely evolved early in metazoan history from a common ancestral gene. proquest.comnih.gov Phylogenetic analyses suggest that the gene for mitochondrial creatine kinase is ancient and may be basal to other CK isoforms. nih.gov

| Phosphagen Kinase | Phosphagen Compound | Primary Phylogenetic Distribution |

|---|---|---|

| Creatine Kinase (CK) | Creatine Phosphate | Vertebrates, some invertebrates and chordates nih.govresearchgate.netproquest.com |

| Arginine Kinase (AK) | Phosphoarginine | Most invertebrates researchgate.netmdpi.com |

| Glycocyamine Kinase | Phosphoglycocyamine | Certain annelids mdpi.com |

| Lombricine Kinase | Phospholombricine | Earthworms mdpi.com |

| Hypotaurocyamine Kinase | Phosphohypotaurocyamine | Some polychaetes |

| Taurocyamine Kinase | Phosphotaurocyamine | Some polychaetes and sipunculids |

| Opheline Kinase | Phosphoopheline | Certain ophelid worms |

Tissue-Specific Diversification of Creatine Kinase Isoforms and Functions

Within organisms that utilize the creatine phosphate system, different isoforms of creatine kinase have evolved, each with specific subcellular localizations and functions. redalyc.org These isoforms are the products of different genes and exhibit tissue-specific expression patterns, reflecting the diverse energy demands of various cell types. redalyc.orgresearchgate.net There are four major CK isoforms: two cytosolic (cytoplasmic) and two mitochondrial. redalyc.orgresearchgate.net

The cytosolic isoforms are dimers composed of two types of subunits: M (for muscle) and B (for brain). wikipedia.org This allows for the formation of three different isoenzymes:

CK-MM: Predominantly found in skeletal and cardiac muscle. redalyc.orgwikipedia.org

CK-BB: The main isoform in brain and smooth muscle tissue. redalyc.org

CK-MB: Expressed in cardiac muscle at significant levels. wikipedia.org

The mitochondrial isoforms (MtCK) are distinct from their cytosolic counterparts and play a crucial role in linking ATP production from mitochondrial respiration to the creatine phosphate system. nih.gov There are two types of MtCK:

Sarcomeric MtCK (sMtCK): Found specifically in striated muscle (skeletal and cardiac). redalyc.org

Ubiquitous MtCK (uMtCK): Expressed in a variety of tissues, including the brain and kidneys. redalyc.org

This diversification of CK isoforms allows for a highly organized intracellular energy distribution system, often referred to as the "phosphocreatine shuttle" or "circuit". nih.gov In this model, mitochondrial CK uses newly synthesized ATP from oxidative phosphorylation to produce creatine phosphate. nih.gov This creatine phosphate then diffuses through the cytosol to sites of high energy consumption, where cytosolic CK isoforms catalyze the reverse reaction to regenerate ATP locally. wikipedia.orgnih.gov

| Creatine Kinase Isoform | Subcellular Localization | Primary Tissue Distribution | Primary Function |

|---|---|---|---|

| CK-MM | Cytosol | Skeletal and cardiac muscle redalyc.orgwikipedia.org | ATP regeneration for muscle contraction. |

| CK-MB | Cytosol | Cardiac muscle wikipedia.org | ATP regeneration in heart muscle. |

| CK-BB | Cytosol | Brain, smooth muscle redalyc.org | Energy buffering in neural and smooth muscle tissues. |

| Sarcomeric MtCK (sMtCK) | Mitochondria | Skeletal and cardiac muscle redalyc.org | Links mitochondrial ATP production to the phosphocreatine (B42189) circuit in muscle. nih.gov |

| Ubiquitous MtCK (uMtCK) | Mitochondria | Brain, kidney, and other tissues redalyc.org | Connects mitochondrial respiration to the phosphocreatine system in non-muscle tissues. |

Evolutionary Advantages of the Creatine Phosphate System in High-Energy Demand Tissues

The evolution of the creatine phosphate system provided a significant advantage for tissues with high and fluctuating energy demands, such as muscle and nervous tissue. researchgate.netwikipedia.orgbioninja.com.au This system acts as a highly efficient temporal and spatial energy buffer. nih.govnih.gov

One of the primary advantages is the ability to rapidly regenerate ATP. quora.com During sudden bursts of activity, the demand for ATP can exceed the capacity of glycolysis and oxidative phosphorylation to produce it. calstate.edu The creatine phosphate pool provides an immediate source of high-energy phosphate to regenerate ATP from ADP, sustaining cellular function until slower metabolic pathways can increase their output. bioninja.com.aucalstate.edu

Furthermore, the creatine phosphate system plays a crucial role in intracellular energy transport. nih.govnih.gov The smaller size and higher diffusivity of creatine phosphate compared to ATP allow for a more efficient transfer of energy from the mitochondria, where it is produced, to subcellular locations where it is consumed, such as the myofibrils in muscle cells. quora.com This "phosphocreatine shuttle" is essential for maintaining high ATP/ADP ratios at sites of ATP utilization, which is critical for the thermodynamic efficiency of processes like muscle contraction. nih.gov

The creatine phosphate system also contributes to the regulation of cellular metabolism. By buffering ATP and ADP levels, it helps to maintain cellular energy homeostasis. nih.gov Additionally, the breakdown of creatine phosphate consumes a proton, which can help to buffer the acidosis that occurs during intense anaerobic activity. nih.gov

The presence of the creatine kinase system is strongly correlated with the evolution of complex animal life, particularly in vertebrates, which are characterized by high metabolic rates and active lifestyles. The efficiency of this system in supporting rapid and powerful movements, as well as complex neural processing, likely played a key role in the evolutionary success of this lineage.

Advanced Research Topics and Methodological Challenges

Elucidation of Microcompartmentation Effects on Creatine (B1669601) Phosphate (B84403) Function

The functional efficacy of the creatine phosphate system is not merely a consequence of cytosolic concentrations of its components but is profoundly influenced by their precise subcellular localization, a concept known as microcompartmentation. This principle posits that enzymes and metabolites are organized into functional complexes, creating localized pools that facilitate efficient substrate channeling and prevent dissipation of high-energy phosphates into the bulk cytosol. researchgate.netnih.gov

At the core of this organization is the "phosphocreatine circuit" or "shuttle," which connects sites of ATP production (mitochondria) with sites of ATP consumption (e.g., myofibrillar ATPases, ion pumps). nih.gov Mitochondrial creatine kinase (MtCK), strategically located in the mitochondrial intermembrane space, plays a pivotal role. researchgate.net It forms complexes with the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane and the voltage-dependent anion channel (VDAC) in the outer membrane. researchgate.net This structural arrangement creates a microcompartment where ATP synthesized via oxidative phosphorylation is not released into the cytosol but is directly channeled to MtCK. dntb.gov.uanih.gov

Within this microcompartment, MtCK catalyzes the phosphorylation of creatine to produce creatine phosphate, which is then exported to the cytosol. researchgate.netresearchgate.net This process ensures the efficient capture and transport of mitochondrial energy. In the cytosol, isoforms like muscle-type creatine kinase (MM-CK) are localized at ATP-consuming sites, such as the sarcoplasmic reticulum and myofibrils. nih.gov Here, they catalyze the reverse reaction, regenerating ATP locally to fuel processes like muscle contraction and calcium pumping. nih.govnih.gov This compartmentalized system ensures that ATP is supplied directly where it is needed most, maintaining high local ATP/ADP ratios and buffering against rapid fluctuations in energy demand. nih.gov The structural organization prevents newly synthesized mitochondrial ADP from escaping, thereby amplifying the metabolic signal for respiration. researchgate.net

Key Findings on Creatine Phosphate Microcompartmentation:

| Component | Location | Function in Microcompartment | Research Finding |

|---|---|---|---|

| Mitochondrial Creatine Kinase (MtCK) | Mitochondrial Intermembrane Space | Directly channels mitochondrial ATP to synthesize creatine phosphate. researchgate.net | Forms proteolipid complexes with ANT and VDAC, creating an efficient energy transfer channel. researchgate.net |

| Adenine Nucleotide Translocase (ANT) | Inner Mitochondrial Membrane | Transports ATP from the mitochondrial matrix to the intermembrane space. | Functionally coupled with MtCK to provide substrate for creatine phosphate synthesis. researchgate.net |

| Voltage-Dependent Anion Channel (VDAC) | Outer Mitochondrial Membrane | Facilitates the transport of creatine and creatine phosphate between the cytosol and the intermembrane space. | Interacts with MtCK, potentially guiding the vectorial export of creatine phosphate into the cytosol. researchgate.net |

| Cytosolic Creatine Kinase (e.g., MM-CK) | Myofibrils, Sarcoplasmic Reticulum | Regenerates ATP locally at sites of high energy consumption. nih.gov | Ensures rapid rephosphorylation of ADP produced by ATPases, maintaining cellular energy homeostasis. nih.gov |

Integration of Multi-Omics Data in Creatine Phosphate Metabolism Research

Understanding the full impact of creatine phosphate metabolism requires a holistic, systems biology approach that moves beyond single-pathway analysis. researchgate.net The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for mapping the complex network of interactions governed by the creatine phosphate system. researchgate.net This approach allows researchers to view creatine metabolism not just as an energy shuttle but as a dynamic regulatory hub that influences a wide array of cellular processes. researchgate.netnih.gov

Proteomic studies, for instance, have been used to identify global changes in protein expression in response to altered myocardial creatine levels. In mouse models with very high creatine concentrations, researchers identified 27 unique proteins that were differentially expressed compared to normal levels. nih.gov These proteins were involved in diverse pathways, indicating broad cellular adaptations. nih.gov

Metabolomic analyses complement these findings by quantifying changes in small molecule metabolites. Studies combining proteomics and metabolomics have revealed that elevating myocardial creatine leads to significant, concentration-dependent shifts in substrate utilization and energy metabolism. nih.gov For example, high creatine levels were negatively correlated with metabolites like taurine, fumarate, aspartate, and alanine, while being positively correlated with α-glucose and acetyl-carnitine. nih.gov This suggests that an excess in the creatine pool can trigger feedback mechanisms that impair other energy-generating pathways, including glycolysis. researchgate.net

Furthermore, phosphoproteomics, which focuses on protein phosphorylation, is crucial for elucidating the signaling networks that regulate and are regulated by creatine phosphate metabolism. nih.govcase.edu Integrating these datasets can reveal how changes in creatine phosphate levels affect kinase activity and signaling cascades, linking cellular energy status to downstream functional outcomes like gene expression and cell growth. researchgate.net

Impact of Altered Creatine Levels on Cellular Metabolism (Multi-Omics Findings):

| Omics Level | Key Finding | Implication |

|---|---|---|

| Proteomics | Differential expression of proteins related to metabolism and cellular structure in response to high creatine levels. nih.gov | Suggests broad, adaptive changes in cellular machinery beyond the creatine kinase system itself. |

| Metabolomics | Negative correlation between high creatine and key metabolites like taurine, fumarate, and aspartate. nih.gov | Indicates complex feedback loops where the creatine system influences other metabolic pathways, such as the TCA cycle and amino acid metabolism. |

Development of Novel In Vitro Systems for Comprehensive Bioenergetic Analysis

The study of cellular bioenergetics, including the role of creatine phosphate, has been revolutionized by the development of novel in vitro systems that allow for real-time, non-invasive analysis of metabolic function in living cells. nih.govwklab.org A prominent example of such technology is extracellular flux (XF) analysis, which measures two key parameters of cellular metabolism simultaneously: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. wklab.org

These systems utilize specialized microplates with embedded optical sensors to monitor changes in oxygen and proton concentrations in the media surrounding adherent cells. nih.gov This approach offers significant advantages over traditional methods that often rely on isolated mitochondria or cell lysates, as it preserves the intricate network of cytoplasmic processes and signaling pathways that regulate metabolism in intact cells. wklab.org The ability to make kinetic measurements within minutes allows researchers to observe the immediate bioenergetic remodeling that occurs in response to various stimuli, genetic modifications, or pharmacological interventions. nih.govwklab.org

Addressing Complex Regulatory Networks of Creatine Phosphate Metabolism

The creatine kinase/creatine phosphate system is not a static energy reservoir but is dynamically regulated by a complex network of signaling pathways that integrate cellular energy status with metabolic demand. A key regulator in this network is the AMP-activated protein kinase (AMPK), a master sensor of cellular energy homeostasis. embopress.orgnih.govbohrium.com

Research has established a direct link between AMPK and creatine kinase. Studies have shown that AMPK can phosphorylate and consequently inhibit the muscle-specific isoform of creatine kinase (MM-CK). embopress.orgnih.gov This provides a mechanism to downregulate the use of the immediate phosphocreatine (B42189) energy buffer under conditions of severe energy stress, possibly to conserve resources for more essential long-term processes.

Intriguingly, this regulatory relationship is bidirectional. The activity of AMPK itself is modulated by the components of the creatine kinase system. While AMPK is allosterically activated by AMP (a signal of low energy), its activity is inhibited by high concentrations of creatine phosphate. embopress.orgnih.govbohrium.com This creates a sophisticated feedback loop: when creatine phosphate levels are high (indicating energy sufficiency), AMPK activity is suppressed. As creatine phosphate is consumed during high metabolic activity, the resulting increase in creatine and decrease in pH help to activate AMPK, which can then initiate downstream pathways to generate more ATP, such as fatty acid oxidation. embopress.orgnih.gov This coordinated regulation ensures that the immediate energy buffering provided by creatine phosphate is seamlessly integrated with longer-term energy production strategies. bohrium.comnih.gov

Beyond AMPK, other factors such as calcium (Ca²⁺) signaling also play a regulatory role. Localized changes in ADP concentration, which are buffered by the creatine kinase reaction, can influence the activity of ion pumps like the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA). nih.gov The withdrawal of creatine phosphate can lead to local ADP accumulation, which may cause a reversal of the SERCA pump and subsequent Ca²⁺ efflux, demonstrating the system's integration with ion homeostasis. nih.gov

Regulatory Interactions in Creatine Phosphate Metabolism:

| Regulatory Molecule | Effect on Creatine Kinase (CK) System | Effect of CK System on Regulator |

|---|---|---|

| AMP-activated protein kinase (AMPK) | Phosphorylates and inhibits muscle-type CK (MM-CK). embopress.orgnih.gov | Activity is inhibited by high creatine phosphate/creatine ratio. embopress.orgnih.govbohrium.com |

| Adenosine (B11128) Diphosphate (B83284) (ADP) | A primary substrate for CK-mediated ATP regeneration. | Local concentrations are tightly buffered by the CK reaction. nih.gov |

| Calcium (Ca²⁺) | CK activity supports Ca²⁺ pumps (e.g., SERCA) by providing local ATP. | Altered CK function can impact Ca²⁺ homeostasis through local ADP accumulation. nih.gov |

Characterization of Creatine Phosphate Roles in Non-Canonical Biological Processes

While the primary role of creatine phosphate is in high-energy phosphate buffering and transport, emerging research has uncovered non-canonical functions that extend beyond cellular bioenergetics. These roles involve direct participation in cell signaling, neurotransmission, and the regulation of gene expression.

One of the most significant recent findings is the potential role of creatine as a neurotransmitter in the central nervous system. biorxiv.org Studies have detected creatine within synaptic vesicles at concentrations higher than acetylcholine or serotonin. biorxiv.orgelifesciences.org Its release from brain slices was found to be calcium-dependent, a hallmark of neurotransmitter exocytosis. biorxiv.orgelifesciences.org Furthermore, creatine was shown to have inhibitory effects on neocortical pyramidal neurons, suggesting it can directly modulate neuronal activity. biorxiv.org This discovery provides a new framework for understanding the neurological consequences of creatine transporter deficiencies, which are linked to intellectual disability. biorxiv.org

In skeletal muscle, the creatine system influences cellular adaptation and growth through signaling pathways. Creatine supplementation has been shown to upregulate the expression of genes involved in muscle growth, such as IGF-I, as well as those related to cytoskeletal remodeling and osmosensing. consensus.app It also enhances satellite cell signaling, which is critical for muscle repair and hypertrophy. drinkharlo.com These effects are not solely dependent on energy provision but point to a more direct role in modulating anabolic signaling cascades. consensus.app

Additionally, the creatine phosphate system contributes to cellular protection. By maintaining energy homeostasis, it helps protect neurons against excitotoxicity and oxidative stress. youtube.com In conditions of metabolic stress or ischemia, adequate creatine phosphate reserves can help maintain ion gradients and calcium homeostasis, preventing the cascade of events that leads to apoptosis or cell death. mdpi.com

Q & A

Q. What analytical methods are recommended for quantifying creatine phosphate disodium in experimental samples?

To quantify this compound (CPS), researchers commonly employ: